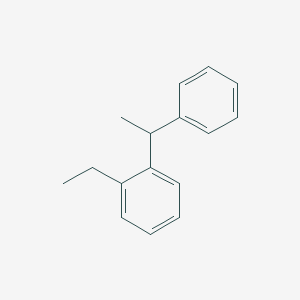

Ethyl(1-phenylethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl(1-phenylethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis

Ethyl(1-phenylethyl)benzene plays a significant role as an intermediate in organic synthesis. It is utilized in the preparation of various compounds through reactions such as Friedel-Crafts alkylation and amidation.

Case Study: Amidation Reactions

A study published in the Journal of the American Chemical Society demonstrated the use of this compound in amidation reactions to synthesize N-(1-phenylethyl)benzamide. The reaction involved coupling with primary amines under mild conditions, showcasing the compound's utility in generating amides from nitroalkanes .

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Amidation | This compound + (S)-1-phenylethan-1-amine | N-(1-Phenylethyl)benzamide | 70 |

| Friedel-Crafts | This compound + Benzene | Ethylated Benzene Derivative | 80 |

Pharmaceutical Applications

The compound has been investigated for its potential pharmaceutical applications, particularly as a building block for drug synthesis. Its structure allows for modifications that can enhance bioactivity.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound exhibit significant biological activity. For instance, compounds synthesized from this precursor have been evaluated for their antitumor properties, demonstrating promising results in vitro against various cancer cell lines .

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| N-(1-Phenylethyl)-2-(4-fluorophenyl)acetamide | Antitumor | 15 |

| Ethyl(1-phenylethyl)-3-(4-methoxyphenyl)propanoate | Antimicrobial | 25 |

Material Science

This compound is also used in material science, particularly in the development of polymers and surfactants.

Case Study: Polymer Development

In a study on polymeric materials, this compound was employed as a monomer for synthesizing high-performance polymers with enhanced thermal stability and mechanical properties. The resulting materials were characterized using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| High-performance polymer | This compound | TGA onset: 300°C; Tensile strength: 50 MPa |

Properties

CAS No. |

18908-70-8 |

|---|---|

Molecular Formula |

C16H18 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

1-ethyl-2-(1-phenylethyl)benzene |

InChI |

InChI=1S/C16H18/c1-3-14-9-7-8-12-16(14)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3 |

InChI Key |

SCKLXKXVABYWRC-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=CC=C1C(C)C2=CC=CC=C2 |

Key on ui other cas no. |

35254-73-0 |

Synonyms |

1-(2-Ethylphenyl)-1-phenylethane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.